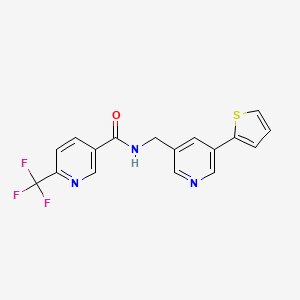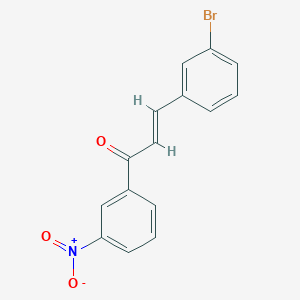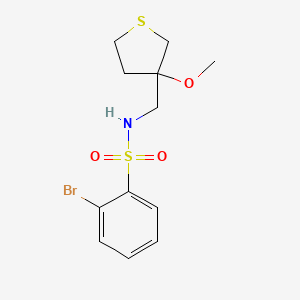
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, also known as THIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THIQ belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to increase NAD+ levels in cells, which is associated with a range of health benefits.
Applications De Recherche Scientifique
NNMT Inhibitors in Disease Management
Discovery of Bisubstrate Inhibitors
NNMT plays a critical role in physiology and pathophysiology, with overexpression linked to various human diseases. The discovery of bisubstrate NNMT inhibitors like MS2734 has opened new avenues for developing more potent and selective inhibitors, which are valuable tools for testing biological and therapeutic hypotheses. This inhibitor has been characterized in biochemical, biophysical, kinetic, and structural studies, providing insights into developing future NNMT inhibitors (Babault et al., 2018).
Efficient Assay for NNMT
The development of a new NNMT activity assay using ultra-high-performance hydrophilic interaction chromatography has facilitated the kinetic analysis of NNMT-mediated methylation for various pyridine-based substrates. This advancement aids in the identification and characterization of small molecule inhibitors, highlighting its application in drug discovery and development for diseases associated with NNMT overexpression (van Haren et al., 2016).
Role in Malignant Melanoma
NNMT's potential involvement in cutaneous malignant melanoma underlines its significance as a molecular biomarker for diagnosis and prognosis. High NNMT expression correlates with advanced disease stages, suggesting its role in tumor progression and the potential of NNMT inhibitors in therapeutic interventions (Ganzetti et al., 2018).
Metabolic Pathways and Detoxification
Metabolic Fate in Plants
The study of nicotinamide metabolism in plants, including its use in nucleotide synthesis and conversion to various metabolites like trigonelline, illustrates the enzyme's role beyond human physiology. This research provides insights into the metabolic pathways and potential applications of NNMT inhibitors in agriculture and plant biology (Matsui et al., 2007).
Detoxification Pathway for β-Carbolines
NNMT's ability to N-methylate endogenous β-carbolines, which are potent inhibitors of Complex I and implicated in the pathogenesis of Parkinson's disease, highlights a novel detoxification pathway. This discovery opens new research directions into NNMT's role in neurodegeneration and the potential therapeutic applications of its inhibitors (Thomas et al., 2016).
Propriétés
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)15-4-3-12(10-22-15)16(24)23-8-11-6-13(9-21-7-11)14-2-1-5-25-14/h1-7,9-10H,8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMYCNKGNGSSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/no-structure.png)





![4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2592571.png)
![6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2592573.png)
![N,N-diethyl-2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2592575.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2592577.png)


